N-(4-amino-2-chlorophenyl)butanamide
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Overview
Description
N-(4-amino-2-chlorophenyl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a chlorine atom, and a butanamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize N-(4-amino-2-chlorophenyl)butanamide involves the amination of 4-chloro-2-nitroaniline followed by reduction. The nitro group is first reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation Reaction: The resulting 4-amino-2-chloroaniline is then subjected to acylation with butanoyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using the above-mentioned synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-amino-2-chlorophenyl)butanamide can undergo oxidation reactions, where the amino group is oxidized to a nitro group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-(4-nitro-2-chlorophenyl)butanamide.
Reduction: Formation of N-(4-amino-2-chlorophenyl)butanol.
Substitution: Formation of N-(4-amino-2-methoxyphenyl)butanamide.
Scientific Research Applications
Chemistry: N-(4-amino-2-chlorophenyl)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It is investigated for its interactions with biological targets and its potential therapeutic effects.
Medicine: this compound is explored for its potential use in the development of new pharmaceuticals. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-(4-amino-2-chlorophenyl)butanamide involves its interaction with specific molecular targets. The amino and chlorine groups on the phenyl ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-amino-2-chlorophenyl)acetamide
- N-(4-amino-2-chlorophenyl)propionamide
- N-(4-amino-2-chlorophenyl)benzamide
Uniqueness: N-(4-amino-2-chlorophenyl)butanamide is unique due to its specific combination of functional groups and its butanamide moiety. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZUSJKQAGWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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